
フィリバスタット
概要
科学的研究の応用
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its role in modulating brain aminopeptidase A activity.
Medicine: Developed as a therapeutic agent for the treatment of hypertension, particularly in patients with a low renin high vasopressin profile
Industry: Potential use in the development of new antihypertensive drugs.
作用機序
フィリバスタットは、脳内の酵素アミノペプチダーゼAを阻害することによって効果を発揮します。この阻害は、アンジオテンシンIIのアンジオテンシンIIIへの変換を阻止し、血圧の低下につながります。 フィリバスタットから放出された活性なEC33分子は、血脳関門を通過し、アミノペプチダーゼAを選択的に阻害し、レニン・アンジオテンシン系を調節します .
類似化合物の比較
フィリバスタットは、その特異的な作用機序と脳アミノペプチダーゼAを標的とする能力により、降圧薬の中でユニークです。類似の化合物には、次のようなものがあります。
カプトプリル: アンジオテンシン変換酵素阻害剤。
ロサルタン: アンジオテンシンII受容体拮抗薬。
アリスキレン: 直接レニン阻害剤.
フィリバスタットは、これらの化合物とは異なり、脳内のアミノペプチダーゼAを特異的に阻害できるため、難治性高血圧患者に対する新しい治療アプローチを提供します .
生化学分析
Biochemical Properties
Firibastat is an orally active prodrug of the specific and selective aminopeptidase A (APA) inhibitor, EC33 . It selectively and specifically inhibits the conversion of brain angiotensin-II into angiotensin-III . This unique action mechanism allows Firibastat to interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .
Cellular Effects
Firibastat has demonstrated significant anti-hypertensive efficacy in patients at high cardiovascular risk whose hypertension is generally difficult to treat . It has been shown to lower systolic automated office blood pressure (AOBP) by 9.5 mm Hg and diastolic AOBP by 4.2 mm Hg .
Molecular Mechanism
Firibastat is a prodrug that delivers in the brain the EC33 product, a selective and specific inhibitor of Aminopeptidase A . This prevents the production of Angiotensin III in the brain . As a result, Firibastat can interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .
Temporal Effects in Laboratory Settings
Several preclinical studies and two clinical studies have been conducted using Firibastat to assess its pharmacokinetic, pharmacodynamic, safety, and tolerance parameters in animals and humans . The Phase IIa clinical trials for high blood pressure were completed in April 2016, and the company presented positive results in June 2017 .
Dosage Effects in Animal Models
The effects of Firibastat have been studied in hypertensive rats . It has been found to decrease blood pressure in these animal models . Specific dosage effects in animal models are not mentioned in the available resources.
Metabolic Pathways
Firibastat is involved in the renin-angiotensin system in the brain . It inhibits the conversion of brain angiotensin-II into angiotensin-III , thus interfering with this metabolic pathway.
Transport and Distribution
Firibastat is an orally active prodrug . It is designed to cross the gastrointestinal and blood-brain barriers, enter the brain, and generate two active molecules of EC33 which inhibit brain APA activity .
Subcellular Localization
As Firibastat is designed to act in the brain, it is likely to be localized in brain cells . Specific subcellular localization information is not mentioned in the available resources.
準備方法
合成経路と反応条件
フィリバスタットは、ジスルフィド結合の形成を含む一連の化学反応によって合成されます。前駆体分子EC33は、アミノペプチダーゼAの特異的かつ選択的な阻害剤です。 合成には、2つのEC33分子をジスルフィド結合を介して結合させてフィリバスタットを形成することが含まれます .
工業的生産方法
フィリバスタットの工業生産には、前駆体EC33の大規模合成、続いてジスルフィド結合した二量体の形成が含まれます。このプロセスでは、高純度と収率を確保するために、反応条件を厳密に制御する必要があります。 最終生成物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、≧98%の純度が達成されます .
化学反応の分析
反応の種類
フィリバスタットは、次のようないくつかの種類の化学反応を受けます。
酸化: フィリバスタットのジスルフィド結合は、スルホン酸を形成するために酸化されます。
還元: ジスルフィド結合は、活性なEC33分子を放出するために還元できます。
一般的な試薬と条件
酸化: 過酸化水素または他の酸化剤。
還元: ジチオスレイトールまたはトリス(2-カルボキシエチル)ホスフィンなどの還元剤。
主な生成物
酸化: スルホン酸。
還元: EC33分子。
置換: フィリバスタットのさまざまな置換誘導体.
科学研究の応用
化学: ジスルフィド結合の形成と切断を研究するためのモデル化合物として使用されます。
生物学: 脳アミノペプチダーゼA活性を調節する役割について調査されました。
医学: 特に低レニン高バソプレシンプロファイルを持つ患者における高血圧の治療薬として開発されました
産業: 新しい降圧薬の開発における潜在的な用途.
類似化合物との比較
Firibastat is unique among antihypertensive agents due to its specific mechanism of action and ability to target brain aminopeptidase A. Similar compounds include:
Captopril: An angiotensin-converting enzyme inhibitor.
Losartan: An angiotensin II receptor antagonist.
Firibastat differs from these compounds in its ability to inhibit aminopeptidase A specifically in the brain, offering a novel therapeutic approach for patients with resistant hypertension .
生物活性
Firibastat is a novel aminopeptidase A (APA) inhibitor that has gained attention for its potential in treating hypertension and chronic heart failure. As a prodrug, it consists of two molecules of EC33 linked by a disulfide bond, which is crucial for its mechanism of action. Currently, Firibastat is undergoing Phase III clinical trials, primarily developed by Quantum Genomics.
Firibastat functions by inhibiting APA, a key enzyme in the brain's renin-angiotensin system (RAS). The inhibition of APA leads to a decrease in the formation of angiotensin III (Ang III), which plays a significant role in blood pressure regulation and cardiovascular function. The mechanism can be summarized as follows:
- Inhibition of Ang III Formation : By blocking APA, Firibastat reduces Ang III levels, leading to decreased sympathetic stimulation and vasopressin release.
- Impact on Blood Pressure : The reduction in Ang III results in lower blood pressure and improved cardiovascular function through various pathways, including reduced left ventricular dilation and enhanced baroreceptor reflex sensitivity .
Pharmacokinetics
Firibastat exhibits rapid absorption following oral administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Median | 1.5 hours (range 0.75–3 h) |
AUC (last) | 206.2 ng/mL after 1000 mg |
55 ng/mL after 1000 mg | |
Half-life () | 1-2 hours |
Renal Clearance | <2% |
Firibastat's bioavailability is notably low in humans but is designed to target the brain effectively, where it exerts its primary effects .
Case Studies and Clinical Trials
Several clinical studies have assessed the efficacy and safety of Firibastat:
-
Phase 2b QUORUM Study : This randomized, double-blind trial compared Firibastat with Ramipril in post-myocardial infarction patients.
- Participants : 295 patients
- Duration : 12 weeks
- Efficacy Results :
- Increase in left ventricular ejection fraction (LVEF) for different groups:
- Group A (50 mg BD): LVEF increased from 53% to 59%
- Group B (100 mg BD): LVEF increased from 51% to 58%
- Group C (Ramipril): LVEF increased from 50% to 57%
- Increase in left ventricular ejection fraction (LVEF) for different groups:
- Adverse Effects : Skin reactions were noted but generally well tolerated .
- Preclinical Studies : In animal models, Firibastat demonstrated significant improvements in cardiac function post-myocardial infarction when compared to standard treatments like enalapril .
Summary of Clinical Trials
Trial Name | Phase | Population | Duration | Key Findings |
---|---|---|---|---|
QUORUM Study | 2b | Post-MI patients | 12 weeks | Significant improvement in LVEF |
Preclinical Studies | N/A | Animal models | N/A | Improved cardiac function post-MI |
Adverse Effects and Tolerability
Firibastat has been reported to have an acceptable safety profile. In preclinical toxicity studies involving rats and dogs, doses up to 1 g/kg were well tolerated. No significant adverse effects on systemic RAS were observed, indicating a favorable safety margin for long-term use .
特性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPXZXVKLGEMGP-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648927-86-0 | |
Record name | Firibastat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QGC-001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aminobutane sulfonate disulfure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FIRIBASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。